molecular formula C5H5O2- B1249696 Penta-2,4-dienoate

Penta-2,4-dienoate

Cat. No. B1249696
M. Wt: 97.09 g/mol
InChI Key: SDVVLIIVFBKBMG-ONEGZZNKSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Penta-2,4-dienoate is a monocarboxylic acid anion. It is a conjugate base of a penta-2,4-dienoic acid.

Scientific Research Applications

Asymmetric Catalysis and Synthesis

Penta-2,4-dienoate compounds have been used in asymmetric catalysis, demonstrating significant potential in the synthesis of complex molecules. For example, the asymmetric cyclodimerization of penta-2,4-dienoic acid methyl ester was achieved using a nickel-based catalytic system, yielding products with moderate enantiomeric excess, which highlights the potential of these compounds in stereoselective synthesis (Masotti et al., 2010).

Novel Compound Formation

Research has shown that reactions involving penta-2,4-dienoate derivatives can lead to the formation of previously unknown compounds. For instance, the interaction of arylpropynals, substituted pyridines, and malonic acid with penta-2,4-dienoates resulted in the creation of new pyridine betaines, expanding the chemical space of nitrogen-containing heterocycles (Golovanov et al., 2019).

Heterocyclic Compound Synthesis

Penta-2,4-dienoate derivatives have been used in the synthesis of heterocyclic and spiroheterocyclic compounds through [3 + 2]-cycloaddition reactions. These reactions are notable for their chemo-, regio-, and stereoselectivity, providing a versatile method for creating structurally diverse heterocycles (Sankar et al., 2016).

Phytotoxicity Studies

Penta-2,4-dienoate compounds have also been evaluated for their phytotoxic effects. Pyrenophoric acid, a sesquiterpenoid penta-2,4-dienoic acid isolated from Pyrenophora semeniperda, showed significant phytotoxic activity, suggesting its potential use in biocontrol applications (Masi et al., 2014).

Materials Science Applications

In materials science, penta-2,4-dienoate derivatives have been explored for their utility in creating antimicrobial packaging materials. Polyvinyl alcohol and bacterial cellulose films incorporating potassium penta-2,4-dienoate have shown promise as antimicrobial packaging solutions, highlighting the versatility of these compounds beyond traditional chemical synthesis (Jipa et al., 2012).

properties

Product Name

Penta-2,4-dienoate

Molecular Formula

C5H5O2-

Molecular Weight

97.09 g/mol

IUPAC Name

(2E)-penta-2,4-dienoate

InChI

InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h2-4H,1H2,(H,6,7)/p-1/b4-3+

InChI Key

SDVVLIIVFBKBMG-ONEGZZNKSA-M

Isomeric SMILES

C=C/C=C/C(=O)[O-]

Canonical SMILES

C=CC=CC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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